6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction typically involves the use of 6-chlororesorcinol and ethyl acetoacetate under acidic conditions . Industrial production methods often optimize these reactions by using green solvents and catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, which may exhibit different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound exhibits significant antioxidant, anti-inflammatory, and antimicrobial activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer, antiviral, and anticoagulant properties.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The biological effects of 6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways. It can inhibit enzymes like DNA gyrase, which is crucial for bacterial replication, and can modulate oxidative stress pathways by scavenging free radicals. These interactions lead to its antimicrobial and antioxidant properties .
Comparison with Similar Compounds
Similar compounds include other hydroxycoumarins and chlorocoumarins, such as 6-chloro-7-hydroxy-4-methylcoumarin and 7-hydroxy-4-methylcoumarin. Compared to these compounds, 6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one has unique structural features that may enhance its biological activities and make it more suitable for specific applications .
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-(methoxymethyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-15-5-6-2-11(14)16-10-4-9(13)8(12)3-7(6)10/h2-4,13H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLHZGTZWJOFOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421135 |
Source
|
Record name | 6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-11-5 |
Source
|
Record name | 6-Chloro-7-hydroxy-4-(methoxymethyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-7-hydroxy-4-(methoxymethyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.